(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid
Description
This compound features a bicyclo[5.1.0]octane core, a strained bicyclic system with a nitrogen atom integrated into the ring (4-azabicyclo). The fluorenylmethoxycarbonyl (Fmoc) group at the 4-position serves as a protective moiety for amines, widely used in peptide synthesis. The carboxylic acid at the 8-position enhances solubility and reactivity, making the compound a versatile intermediate in organic and medicinal chemistry .
Properties
IUPAC Name |
(1S,7R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-18-9-11-24(12-10-19(18)21)23(27)28-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,18-21H,9-13H2,(H,25,26)/t18-,19+,21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLLEJOLUIWLE-PMSBKCLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC[C@H]2[C@@H]1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the protection of the amine group using fluorenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical modifications allows researchers to create derivatives that can interact with specific biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases, making them valuable candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure provides rigidity and stability, making it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The bicyclic core provides structural stability, allowing the compound to maintain its activity under various conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of the target compound with related bicyclic and spiro systems:
Key Observations:
- Core Structure : The target compound’s bicyclo[5.1.0]octane system is less common than bicyclo[4.2.0] (e.g., cephalosporins), resulting in distinct steric and electronic environments. Spiro systems (e.g., spiro[3.4]octane) exhibit orthogonal ring conformations, influencing binding specificity .
- Functional Groups : The Fmoc group in the target and ’s piperazine derivative highlights their roles as protective intermediates. In contrast, beta-lactam rings in cephalosporins are critical for antibiotic activity .
- Molecular Weight : The target’s moderate molecular weight (~425 g/mol) balances solubility and synthetic utility, whereas fluorinated spiro compounds (e.g., 360 g/mol) may prioritize membrane permeability .
Stability and Physicochemical Properties
- Crystallinity : Cephalosporins (e.g., ) often meet pharmacopeial crystallinity standards, ensuring batch consistency. The target compound’s crystallinity is undocumented but likely influenced by its rigid bicyclic core .
- pH Sensitivity : The Fmoc group’s base sensitivity necessitates careful handling in synthetic workflows, whereas beta-lactams are prone to hydrolysis under acidic/basic conditions .
- Solubility : Carboxylic acid groups (common in all compounds) enhance aqueous solubility, critical for biological activity (cephalosporins) or purification (target compound) .
Research Findings and Trends
- Synthetic Utility: The target compound’s bicyclo[5.1.0] system offers a novel scaffold for diversifying peptide mimetics, though its synthesis complexity may limit scalability compared to piperazine derivatives .
- Biological Activity : While cephalosporins dominate antibiotic research, fluorinated spiro compounds () and xanthene-containing derivatives () represent emerging trends in kinase and enzyme inhibition .
Biological Activity
The compound (1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.42 g/mol. The structure features a bicyclic azabicyclo framework, which is significant for its interaction with biological targets.
Research indicates that compounds with azabicyclo structures often interact with various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). The specific interaction of this compound with nAChRs can lead to modulation of neurotransmission, which is crucial for therapeutic effects in neurological disorders.
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects by enhancing cholinergic signaling, which could be beneficial in treating conditions like Alzheimer's disease.
- Antitumor Activity : Some derivatives of azabicyclo compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Analgesic Effects : The compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Q & A
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Researchers must adhere to strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .
- Ventilation: Work in a fume hood to minimize inhalation exposure (classified as Acute Toxicity, Inhalation Category 4) .
- Incompatible Materials: Avoid contact with strong acids, bases, or oxidizing agents to prevent hazardous reactions .
- Emergency Procedures: For spills, use absorbent materials and dispose of waste as hazardous. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
Basic: What synthetic strategies are used to prepare this compound?
Answer:
Synthesis typically involves multi-step protocols:
- Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced early to protect the amine functionality during subsequent reactions .
- Bicyclic Core Formation: Ring-closing reactions (e.g., cycloaddition or intramolecular alkylation) under controlled temperatures (0–25°C) are used to construct the azabicyclo[5.1.0]octane scaffold .
- Carboxylic Acid Activation: The final step often employs carbodiimide coupling agents (e.g., DCC) to install the carboxylic acid group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Advanced: How can contradictions in X-ray crystallographic data be resolved during structural elucidation?
Answer:
- Refinement Software: Use SHELXL for high-resolution refinement. Adjust parameters like ADPs (Atomic Displacement Parameters) and check for twinning using the TWIN/BASF commands .
- Validation Tools: Cross-validate with PLATON (to detect missed symmetry) or CheckCIF (to identify geometric outliers) .
- Data Collection: Optimize crystal mounting and cooling to minimize lattice disorder. Collect redundant datasets to improve signal-to-noise ratios .
Advanced: How is stereochemical integrity maintained during synthesis?
Answer:
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (1S,7R)-configured precursors) to control stereochemistry .
- Reaction Monitoring: Employ chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to track enantiomeric excess at each step .
- Temperature Control: Low-temperature conditions (−20°C to 0°C) reduce racemization during coupling reactions .
Basic: What analytical techniques confirm the compound’s purity and structure?
Answer:
- NMR Spectroscopy: H and C NMR verify the bicyclic scaffold and Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 423.4) .
- HPLC: Reverse-phase C18 columns (ACN/water gradients) assess purity (>98%) and detect diastereomeric impurities .
Advanced: What decomposition pathways occur under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA): Decomposition begins at ~200°C, releasing CO and toxic fumes (e.g., nitrogen oxides) .
- Mechanistic Insight: The Fmoc group undergoes retro-Diels-Alder cleavage at elevated temperatures, generating fluorene derivatives and CO .
- Mitigation: Store the compound at −20°C under argon to minimize thermal degradation .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature: Store at −20°C in airtight containers to prevent hydrolysis of the Fmoc group .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
- Light Sensitivity: Protect from UV light by using amber glass vials .
Advanced: How is this compound applied in drug discovery studies?
Answer:
- Peptide Synthesis: The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection with piperidine .
- Target Interaction Studies: Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) assess binding to enzymes like proteases or kinases .
- Prodrug Design: The carboxylic acid moiety is functionalized to improve bioavailability (e.g., ester prodrugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
